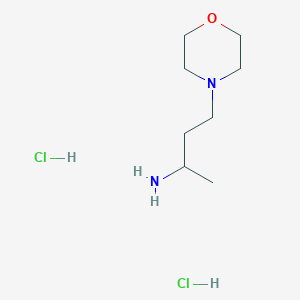

4-(Morpholin-4-yl)butan-2-amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

4-morpholin-4-ylbutan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-8(9)2-3-10-4-6-11-7-5-10;;/h8H,2-7,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEQZWXWNOSKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCOCC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(Morpholin-4-yl)butan-2-amine dihydrochloride is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure:

- Molecular Formula: CHClNO

- Molecular Weight: 227.15 g/mol

- CAS Number: 1321220-16-9

The compound features a morpholine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The morpholine moiety allows the compound to modulate various pathways, which can lead to therapeutic effects in different disease models.

- Enzyme Interaction: The compound has been shown to interact with enzymes involved in neurotransmitter signaling and metabolic pathways.

- Receptor Modulation: It acts as a ligand for several receptors, potentially influencing cellular signaling cascades.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range widely, indicating variable potency depending on structural modifications.

| Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus |

|---|---|---|

| Compound A | 5.64 | 11.29 |

| Compound B | 8.33 | 13.40 |

Anticancer Activity

Studies have highlighted the potential of morpholine-containing compounds in cancer therapy. For example, one study demonstrated that derivatives could induce apoptosis in cancer cell lines through modulation of specific signaling pathways:

| Cell Line | IC (µM) |

|---|---|

| HCT-116 (Colorectal) | 0.1 - 1 |

| A549 (Lung Cancer) | 0.1 - 1 |

| HL60 (Leukemia) | 0.1 - 1 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies and Research Findings

- Antitubercular Activity: A series of morpholine derivatives were synthesized and tested against Mycobacterium tuberculosis, showing significant activity against resistant strains . The most potent compounds demonstrated MIC values significantly lower than standard treatments.

- Multidrug Resistance Reversal: Research has indicated that morpholine derivatives can enhance the efficacy of existing antibiotics by reversing multidrug resistance mechanisms in bacteria such as MRSA . This dual action highlights the potential for developing combination therapies.

- Cytotoxicity Studies: Preliminary cytotoxicity assessments revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Aplicaciones Científicas De Investigación

Biological Applications

1. Anticancer Research

4-(Morpholin-4-yl)butan-2-amine dihydrochloride has been investigated for its role as a small-molecule inhibitor in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, its interaction with proteins associated with the PI3K/Akt pathway has shown promise in preclinical models of various cancers.

2. Neuropharmacology

The compound exhibits potential neuroprotective effects, making it a candidate for research into neurodegenerative diseases. It is believed to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which could be beneficial in treating conditions like depression and anxiety .

3. Drug Development

Due to its unique morpholino structure, this compound serves as a scaffold for synthesizing analogs with improved pharmacological properties. Researchers are exploring modifications to enhance its efficacy and reduce toxicity, paving the way for new therapeutic agents .

Case Studies

Case Study 1: Cancer Cell Apoptosis Induction

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability and increased markers of apoptosis after treatment with the compound. The study concluded that further investigations are warranted to explore its mechanism of action and potential clinical applications .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers administered the compound to animal models of Parkinson's disease. The findings demonstrated a reduction in neuroinflammation and preservation of dopaminergic neurons, suggesting that this compound could be a valuable lead for developing treatments for neurodegenerative disorders .

Comparación Con Compuestos Similares

Morpholine Derivatives with Modified Carbon Chains

- 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride Structure: Features a methyl branch at the second carbon of the butan-2-amine chain. Molecular weight is higher (257.18 g/mol vs. 229.16 g/mol for the target compound) . Applications: Listed in catalogs as a research chemical, suggesting utility as a building block in drug discovery .

3-Methyl-1-(morpholin-4-yl)butan-2-amine

Heterocycle-Substituted Analogs

4-(Piperidin-1-yl)butan-2-amine

- Structure : Replaces morpholine with piperidine (a six-membered ring with one nitrogen atom).

- Impact : The absence of oxygen in piperidine reduces hydrogen-bonding capacity, decreasing solubility in polar solvents. Molecular weight is lower (156.27 g/mol vs. 229.16 g/mol) .

- Applications : Likely used in medicinal chemistry for its lipophilicity, which enhances blood-brain barrier penetration .

- {2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride Structure: Incorporates a phenyl group and ether linkage. Impact: The aromatic ring increases lipophilicity and may enhance interaction with aromatic residues in enzymes or receptors. Molecular weight is significantly higher (309.23 g/mol) .

Functional Group Variants

- 4-(Dimethylamino)butanoic Acid Hydrochloride Structure: Replaces the morpholine ring and butan-2-amine with a dimethylamino group and a carboxylic acid. Impact: The carboxylic acid introduces acidity (pKa ~4-5), making it ionizable at physiological pH, unlike the target compound. Applications include peptide synthesis and pH-sensitive drug delivery .

Physicochemical and Pharmacological Properties

Key Physicochemical Parameters

| Compound | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| 4-(Morpholin-4-yl)butan-2-amine dihydrochloride | 229.16 | 3 | 4 | ~47.7 (estimated) |

| 4-(Piperidin-1-yl)butan-2-amine | 156.27 | 2 | 2 | ~24.3 |

| 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride | 257.18 | 3 | 4 | ~47.7 |

| {2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride | 309.23 | 3 | 5 | ~72.2 |

Pharmacological Considerations

- Target Compound : The morpholine ring’s oxygen atom enables hydrogen bonding with biological targets (e.g., kinases, GPCRs), while the dihydrochloride salt improves bioavailability .

- Piperidine Analog : Increased lipophilicity may enhance CNS penetration but reduce renal clearance .

- Phenyl-Containing Analog : Aromaticity could improve binding to hydrophobic pockets in proteins but may also increase off-target interactions .

Métodos De Preparación

Reductive Amination and Hydrogenation Route

A prominent method for preparing morpholine-substituted amines involves the reaction of 1-benzyl-4-piperidone with morpholine, followed by catalytic hydrogenation and salt formation. This approach is detailed in a Chinese patent (CN105777615A) and can be adapted for 4-(morpholin-4-yl)butan-2-amine derivatives.

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Reaction of 1-benzyl-4-piperidone with morpholine in toluene at 110°C | Heating and stirring, water removal | Intermediate compound formed |

| 2 | Hydrogenation using Raney nickel catalyst under 10 kg/cm² pressure at 50°C for 36 hours | Autoclave hydrogenation | Complete reaction |

| 3 | Treatment with concentrated hydrochloric acid to precipitate the dihydrochloride salt | Cooling and stirring at 20°C | 88.1% yield of 4-(1-benzylpiperidine-4-base)morpholine dihydrochloride |

| 4 | Further hydrogenation with Pd/C catalyst in alcoholic solution at 60°C and pH > 11 | 8 hours reaction | Final 4-morpholino piperidine product, 89.5% yield |

This method emphasizes careful pH control (>11) during hydrogenation and uses potassium carbonate to maintain alkalinity. The final product is isolated by filtration and drying.

Direct Salt Formation from Free Base

The free base 2-methyl-4-(morpholin-4-yl)butan-2-amine can be converted into its dihydrochloride salt by reaction with hydrochloric acid under controlled conditions to ensure purity and stability.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of free base 2-methyl-4-(morpholin-4-yl)butan-2-amine | Various synthetic routes (not detailed) | Starting material for salt formation |

| 2 | Reaction with hydrochloric acid | Controlled addition in solvent | Formation of dihydrochloride salt |

| 3 | Isolation and purification | Crystallization or filtration | Ensures stability and research-grade purity |

This approach is commonly used in research chemical supply and is noted for producing a stable, crystalline salt suitable for further study or application.

Comparative Data Table of Preparation Methods

| Parameter | Reductive Amination/Hydrogenation Route | Direct Salt Formation from Free Base |

|---|---|---|

| Starting Materials | 1-benzyl-4-piperidone, morpholine | 2-methyl-4-(morpholin-4-yl)butan-2-amine |

| Key Reactions | Nucleophilic substitution, catalytic hydrogenation | Acid-base reaction with HCl |

| Catalysts Used | Raney nickel, Pd/C | None |

| Reaction Conditions | Elevated temperature (50-110°C), high pressure hydrogenation | Ambient to mild heating |

| pH Control | Alkaline (pH > 11) during hydrogenation | Not applicable |

| Yield | ~88-89.5% for intermediate and final product | Not specified, typically high for salt formation |

| Purification | Filtration, crystallization | Crystallization, filtration |

| Scalability | Suitable for large scale with autoclave | Easily scalable |

Research Findings and Notes

- The reductive amination and hydrogenation method provides high yields and purity, with well-defined reaction parameters for industrial scalability.

- Maintaining alkaline pH during hydrogenation is critical to prevent side reactions and ensure complete reduction.

- The direct formation of the dihydrochloride salt from the free base is a straightforward, mild process that yields a stable product suitable for research use.

- No harsh fluorinating agents or sealed vessels are required, simplifying the synthesis and improving safety profiles.

- The morpholine ring is introduced early in the synthesis, ensuring the desired substitution pattern on the butan-2-amine backbone.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Morpholin-4-yl)butan-2-amine dihydrochloride, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis typically involves coupling morpholine derivatives with butan-2-amine precursors under controlled conditions. For example, analogous compounds (e.g., [1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride) require palladium or copper catalysts in solvents like dichloromethane or ethanol . Temperature control (e.g., 0–60°C) and pH adjustments are critical to minimize side reactions. Acidic conditions (HCl) are used to form the dihydrochloride salt .

- Characterization : Post-synthesis purification employs techniques like solid-phase extraction (SPE) with HLB cartridges , followed by NMR (¹H/¹³C) and IR spectroscopy to confirm structural integrity .

Q. How is the compound characterized for purity and structural identity in academic research?

- Analytical Techniques :

- Chromatography : HPLC or GC-MS to assess purity (>95% typical) .

- Spectroscopy : ¹H NMR (e.g., δ 2.5–3.5 ppm for morpholine protons) and IR (N-H stretches ~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- In vitro Screening :

- Receptor Binding : Radioligand displacement assays for targets like histamine H3 receptors (common for morpholine-containing amines) .

- Enzyme Inhibition : Fluorescence-based assays to measure IC₅₀ values .

- Cytotoxicity : MTT assays in cell lines (e.g., HEK-293) to determine safe working concentrations .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Approach : Use SHELX utilities (SHELXD/SHELXE) for phase refinement and electron density mapping. For puckered morpholine rings, apply Cremer-Pople parameters to quantify out-of-plane deviations .

- Validation : Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths/angles .

Q. What strategies address low yields in the final dihydrochloride salt formation?

- Optimization :

- Solvent Choice : Switch to polar aprotic solvents (e.g., DMF) to enhance protonation efficiency .

- Stoichiometry : Adjust HCl equivalents (1.5–2.0 eq) to balance salt formation and byproduct generation .

- Crystallization : Use anti-solvent techniques (e.g., adding diethyl ether to ethanol solutions) to improve crystal purity .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

- Design Principles :

- Core Modifications : Substitute morpholine with piperazine or thiomorpholine to assess ring flexibility .

- Side-Chain Variations : Introduce fluorinated or chlorinated groups on the butan-2-amine chain to probe electronic effects .

- Evaluation : Test analogs in parallel assays (e.g., receptor binding, metabolic stability in liver microsomes) to correlate structural changes with activity .

Q. What advanced analytical methods resolve co-elution issues in HPLC purity analysis?

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.